2-Hexyl-1-decanol

描述

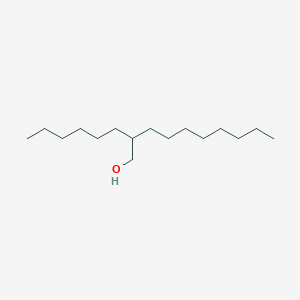

Structure

3D Structure

属性

IUPAC Name |

2-hexyldecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34O/c1-3-5-7-9-10-12-14-16(15-17)13-11-8-6-4-2/h16-17H,3-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XULHFMYCBKQGEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(CCCCCC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041265 | |

| Record name | 2-Hexyl-1-decanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless oily liquid with a mild sweet odor; [Sasol MSDS] | |

| Record name | 1-Decanol, 2-hexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hexyl-1-decanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11467 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2425-77-6 | |

| Record name | 2-Hexyl-1-decanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2425-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Decanol, 2-hexyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002425776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hexyl-1-decanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2399 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Decanol, 2-hexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hexyl-1-decanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hexyldecan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.610 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXYLDECANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/151Z7P1317 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Hexyl-1-decanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hexyl-1-decanol, a branched-chain primary alcohol, is a versatile compound with applications spanning the pharmaceutical, cosmetic, and industrial sectors. Its unique molecular structure imparts desirable physicochemical properties, such as a low melting point and excellent solvency, making it a valuable ingredient in various formulations. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with experimental methodologies and structured data for ease of reference.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. This data is essential for researchers and formulators to predict its behavior in different systems and to design experiments and products effectively.

| Property | Value | Units | Conditions |

| Molecular Formula | C₁₆H₃₄O | - | - |

| Molecular Weight | 242.44 | g/mol | - |

| Density | 0.836 | g/mL | at 25 °C |

| Boiling Point | 193-197 | °C | at 33 mmHg |

| Melting Point | -21 to -15 | °C | - |

| Flash Point | 159 | °C | Closed Cup |

| Refractive Index | 1.449 | - | at 20 °C |

| Water Solubility | < 1 | mg/L | at 23 °C |

| Vapor Pressure | ~0.004 | mBar | at 38 °C |

| log Pow (Octanol/Water Partition Coefficient) | 6.66 | - | at 20 °C |

Experimental Protocols

Accurate determination of physicochemical properties is fundamental to chemical characterization. Below are detailed methodologies for key experiments typically used to measure the properties of compounds like this compound.

Determination of Boiling Point at Reduced Pressure

The boiling point of this compound is typically determined at reduced pressure to prevent decomposition at high temperatures.

Methodology:

-

Apparatus Setup: A distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The entire system is connected to a vacuum pump with a manometer to monitor the pressure.

-

Sample Preparation: A sample of this compound is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

-

Evacuation: The system is evacuated to the desired pressure (e.g., 33 mmHg).

-

Heating: The flask is gently heated using a heating mantle.

-

Observation: The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded as the boiling point at that specific pressure. The first drop of distillate collected in the receiving flask confirms the boiling point.

-

Pressure Correction: If necessary, the boiling point at atmospheric pressure can be estimated using a nomograph or the Clausius-Clapeyron equation, though direct measurement at reduced pressure is often preferred for high molecular weight compounds.

Measurement of Density

The density of liquid this compound can be accurately measured using a pycnometer.

Methodology:

-

Pycnometer Calibration: A clean, dry pycnometer of a known volume is weighed empty. It is then filled with a reference substance of known density (e.g., deionized water) at a specific temperature (e.g., 25 °C) and weighed again. The exact volume of the pycnometer is calculated.

-

Sample Measurement: The pycnometer is emptied, dried, and then filled with this compound at the same temperature.

-

Weighing: The pycnometer containing the sample is weighed.

-

Calculation: The density of this compound is calculated by dividing the mass of the sample (weight of filled pycnometer minus weight of empty pycnometer) by the calibrated volume of the pycnometer.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a liquid sample like this compound.

Caption: Workflow for the Physicochemical Characterization of this compound.

Conclusion

The data and methodologies presented in this guide offer a solid foundation for professionals working with this compound. A thorough understanding of its physicochemical properties is crucial for its effective application in research, drug development, and various industrial formulations. The provided experimental protocols serve as a reference for ensuring accurate and reproducible characterization of this important branched-chain alcohol.

An In-depth Technical Guide to 2-Hexyl-1-decanol (CAS Number 2425-77-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hexyl-1-decanol, a C16 Guerbet alcohol, is a branched-chain primary alcohol with significant applications across the pharmaceutical, cosmetic, and chemical industries. Its unique branched structure imparts desirable physicochemical properties such as a low melting point, excellent solvency, and effective emollient characteristics. This technical guide provides a comprehensive overview of this compound, focusing on its chemical and physical properties, synthesis, spectroscopic data, safety and toxicology, and its emerging role in drug development as a skin penetration enhancer and anti-inflammatory agent.

Chemical and Physical Properties

This compound is a colorless to pale yellow, oily liquid with a mild odor.[1] Its branched aliphatic structure distinguishes it from its linear isomers, leading to a significantly lower melting point and viscosity.[2] These properties make it a versatile ingredient in a variety of formulations.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2425-77-6 | [1][3] |

| Molecular Formula | C₁₆H₃₄O | [1][4] |

| Molecular Weight | 242.44 g/mol | [1][4] |

| IUPAC Name | 2-hexyldecan-1-ol | [1] |

| Synonyms | Hexyldecanol, Guerbet C16, Isofol 16 | [1][4] |

| Appearance | Colorless to pale yellow liquid | [1][3] |

| Odor | Mild, sweet | [1] |

| Melting Point | -69 °C | [5] |

| Boiling Point | 294 °C at 760 mmHg | [5] |

| Density | 0.838 g/cm³ at 20 °C | [5] |

| Refractive Index (nD) | 1.449 at 20 °C | [5] |

| Solubility | Insoluble in water; Soluble in alcohols and organic solvents | [2][5] |

| logP (Octanol/Water Partition Coefficient) | 7.9 | [5] |

| Flash Point | 159 °C | [5] |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum of this compound exhibits characteristic signals for a long-chain alcohol. The spectrum shows a triplet at approximately 0.89 ppm corresponding to the terminal methyl groups. A broad multiplet in the region of 1.20-1.56 ppm is attributed to the numerous methylene (B1212753) (-CH₂) groups in the alkyl chains. A signal around 3.5 ppm corresponds to the methylene protons adjacent to the hydroxyl group (-CH₂OH).[6]

-

¹³C NMR (100 MHz, CDCl₃): The carbon-13 NMR spectrum provides further confirmation of the structure. The terminal methyl carbons appear at approximately 14.00 ppm. The aliphatic methylene carbons resonate in the range of 22-34 ppm. The carbon atom attached to the hydroxyl group (-CH₂OH) is observed around 61-67 ppm, and the adjacent methine carbon (-CH) is found near 40 ppm.[6][7]

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound displays characteristic absorption bands for an alcohol. A strong, broad band is observed in the region of 3200-3550 cm⁻¹, which is indicative of the O-H stretching vibration due to intermolecular hydrogen bonding.[8] Sharp peaks in the 2850-2960 cm⁻¹ range correspond to the C-H stretching of the alkyl chains. A distinct peak around 1050 cm⁻¹ is attributed to the C-O stretching vibration.[9]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound shows a molecular ion peak (M⁺) at m/z 242, corresponding to its molecular weight. The fragmentation pattern is characteristic of long-chain alcohols, with prominent peaks resulting from the loss of water (M-18) and alpha-cleavage.[10] Common fragments include ions at m/z 57, 55, and 43, which correspond to butyl, butenyl, and propyl cations, respectively.[1]

Experimental Protocols

Synthesis of this compound via the Guerbet Reaction

The industrial synthesis of this compound is primarily achieved through the Guerbet reaction, which involves the base-catalyzed self-condensation of 1-octanol (B28484) at elevated temperatures.[6]

Protocol:

-

Reaction Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a thermometer, a nitrogen inlet, and a Dean-Stark apparatus connected to a condenser to remove the water formed during the reaction.[6][11]

-

Charging Reactants: The flask is charged with 1-octanol, a catalytic amount of a strong base such as potassium hydroxide (B78521) (1-5 wt%), and a co-catalyst, typically a transition metal complex like a copper-nickel catalyst.[11]

-

Inert Atmosphere: The system is purged with an inert gas, such as nitrogen, to prevent oxidation of the reactants and products.[6]

-

Reaction Conditions: The reaction mixture is heated to a temperature between 180-240 °C with vigorous stirring. The progress of the reaction is monitored by the collection of water in the Dean-Stark trap.[6]

-

Work-up and Purification: After completion of the reaction (typically several hours), the mixture is cooled to room temperature. The catalyst is removed by filtration. The crude product is then washed with water to remove any remaining base and byproducts. Final purification is achieved by vacuum distillation to yield pure this compound.[6][12]

Caption: Experimental workflow for the synthesis of this compound.

Safety and Toxicology

This compound is generally considered to have a low order of acute toxicity. However, as with all chemicals, appropriate safety precautions should be taken during handling.

Table 2: Toxicological Data for this compound

| Test | Species | Route | Result | Reference(s) |

| Acute Oral Toxicity (LD50) | Rat | Oral | > 2000 mg/kg | |

| Acute Dermal Toxicity (LD50) | Rabbit | Dermal | > 2000 mg/kg | |

| Skin Irritation | Rabbit | Dermal | Not classified as a skin irritant | [1] |

| Eye Irritation | Rabbit | Ocular | Not classified as an eye irritant | [1] |

While not classified as a skin or eye irritant under GHS criteria, direct contact may cause mild, transient irritation.[1] It is recommended to use personal protective equipment, including gloves and safety glasses, when handling this compound.

Applications in Drug Development

The unique properties of this compound make it a valuable excipient in pharmaceutical formulations, particularly for topical and transdermal drug delivery.

Skin Penetration Enhancer

This compound functions as a chemical penetration enhancer, facilitating the transport of active pharmaceutical ingredients (APIs) across the stratum corneum, the outermost layer of the skin.[11]

Mechanism of Action: The precise mechanism is not fully elucidated but is believed to involve the following:

-

Disruption of Stratum Corneum Lipids: The branched alkyl chain of this compound can intercalate into the highly ordered lipid bilayers of the stratum corneum, increasing their fluidity and creating pathways for drug diffusion.

-

Increased Drug Partitioning: By acting as a solvent within the stratum corneum, it can increase the partitioning of the drug from the vehicle into the skin.

References

- 1. This compound | C16H34O | CID 95337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. escholarship.org [escholarship.org]

- 4. 1-Decanol, 2-hexyl- [webbook.nist.gov]

- 5. ejournal.upi.edu [ejournal.upi.edu]

- 6. rsc.org [rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 10. whitman.edu [whitman.edu]

- 11. This compound | High-Purity Research Grade [benchchem.com]

- 12. US10549129B2 - Cosmetic compositions and methods providing enhanced penetration of skin care actives - Google Patents [patents.google.com]

molecular formula and weight of 2-Hexyl-1-decanol

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of 2-Hexyl-1-decanol, a branched-chain fatty alcohol. Its utility in various industrial and pharmaceutical applications stems from its properties as a surfactant, emollient, and lubricant. This guide summarizes its fundamental molecular and physical characteristics.

Chemical and Physical Properties

This compound is an aliphatic alcohol characterized by a 16-carbon chain. At room temperature, it presents as a colorless to pale yellow, oily liquid with a mild, sweet odor. Its branched structure influences its physical properties, such as its melting and boiling points.

| Property | Value | Source |

| Molecular Formula | C16H34O | |

| Molecular Weight | 242.44 g/mol | |

| CAS Number | 2425-77-6 | |

| Linear Formula | CH3(CH2)7CH[(CH2)5CH3]CH2OH | |

| Physical Description | Colorless oily liquid with a mild sweet odor | |

| Density | 0.836 g/mL at 25 °C | |

| Boiling Point | 193-197 °C at 33 mmHg | |

| Melting Point | -21 to -15 °C | |

| Synonyms | 2-Hexyldecanol, Hexyldecanol, Guerbitol 16 |

Structural and Molecular Relationships

The following diagram illustrates the direct relationship between the chemical's name and its fundamental molecular properties.

A Technical Guide to the Natural Occurrence of 2-Hexyl-1-decanol in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hexyl-1-decanol is a branched-chain primary fatty alcohol, specifically a C16 Guerbet alcohol. Its unique structure, featuring a branch at the C2 position, imparts properties such as a low pour point, high thermal stability, and low viscosity. While it is widely synthesized for industrial applications in cosmetics, lubricants, and surfactants, its presence as a natural constituent in the plant kingdom is a subject of growing interest. This technical guide provides a comprehensive overview of the known botanical sources of this compound, details on its biosynthesis, and standardized protocols for its extraction and analysis from plant matrices.

Natural Occurrence of this compound in Plants

This compound has been identified as a component of the essential oils of several plant species. The primary sources reported in the literature include Japanese Honeysuckle (Lonicera japonica), the Maidenhair fern (Adiantum flabellulatum), and Damask Rose (Rosa damascena). It is generally considered a rare biomass resource and is often found as a minor or trace component in these complex volatile mixtures.

Quantitative Data

Quantitative data on the concentration of this compound in plant essential oils is limited. The most specific data comes from the analysis of the essential oil from the roots of Adiantum flabellulatum. For other identified sources, its presence has been confirmed, but its concentration is often not reported, suggesting it is a trace component.

| Plant Species | Plant Part | Method of Analysis | Concentration of this compound (% of Essential Oil) | Reference |

| Adiantum flabellulatum | Roots | HS-SPME-GC-MS | 0.11 | [1] |

| Lonicera japonica Thunb. | Various Parts | Not Specified | Presence confirmed, not quantified | [2][3] |

| Rosa damascena Mill. | Petals | Hydrodistillation GC/MS | Presence confirmed, not quantified | [4] |

Biosynthesis of this compound in Plants

The precise biosynthetic pathway for this compound has not been explicitly elucidated in plants. However, as a Guerbet alcohol, its formation can be logically inferred from the Guerbet reaction, which involves the dimerization of a primary alcohol at elevated temperatures in the presence of a catalyst. In a biological context, this reaction is enzyme-mediated. The likely precursor for this compound (a C16 alcohol) is 1-octanol (B28484) (a C8 alcohol).

The proposed pathway involves a sequence of four key enzymatic steps:

-

Dehydrogenation: An alcohol dehydrogenase (ADH) enzyme oxidizes 1-octanol to its corresponding aldehyde, octanal (B89490), using a cofactor like NAD+.

-

Aldol (B89426) Condensation: An aldolase (B8822740) catalyzes the condensation of two molecules of octanal to form an α,β-unsaturated aldehyde.

-

Dehydration: The intermediate from the aldol condensation is dehydrated to form a more stable α,β-unsaturated aldehyde.

-

Hydrogenation: The α,β-unsaturated aldehyde is reduced in a two-step process, likely catalyzed by one or more reductases, to form the final this compound product, utilizing a reducing agent like NADPH.

Experimental Protocols

The extraction and identification of this compound from plant sources primarily involve the isolation of the essential oil followed by chromatographic analysis.

Protocol for Essential Oil Extraction by Hydrodistillation

This protocol is a standard method for obtaining essential oils from fresh plant material, such as the petals of Rosa damascena[4].

-

Plant Material Preparation: Collect 500 g of fresh plant material (e.g., flower petals, roots).

-

Hydrodistillation: Place the plant material in a Clevenger-type apparatus. Add a sufficient volume of distilled water to immerse the material.

-

Extraction Process: Heat the flask to boiling and maintain for 3-6 hours. The steam and volatile compounds will rise, condense, and be collected in a graduated tube.

-

Oil Separation: The essential oil, being less dense than water, will form a layer on top of the hydrosol. Carefully separate the oil phase.

-

Drying and Storage: Dry the collected essential oil over anhydrous sodium sulfate (B86663) to remove residual water. Store the oil in a sealed, dark glass vial at 4°C until analysis.

Protocol for GC-MS Analysis and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard technique for identifying and quantifying volatile compounds like this compound in essential oils[1][4].

-

Sample Preparation: Dilute the essential oil sample in a suitable solvent (e.g., n-hexane or dichloromethane) to a concentration of approximately 1% (v/v).

-

GC-MS System: Utilize a GC-MS system equipped with a capillary column suitable for essential oil analysis (e.g., HP-5MS or AB-Innowax).

-

Chromatographic Conditions:

-

Injector Temperature: 250°C

-

Carrier Gas: Helium, with a constant flow rate (e.g., 1.2 mL/min).

-

Oven Temperature Program: Start at 60°C (hold for 5 min), then ramp at 4°C/min to 240°C (hold for 10 min).

-

Injection Volume: 1 µL (split ratio, e.g., 1:50).

-

-

Mass Spectrometry Conditions:

-

Ion Source: Electron Impact (EI) at 70 eV.

-

Mass Scan Range: 35-500 amu.

-

Source Temperature: 230°C.

-

-

Compound Identification: Identify this compound by comparing its mass spectrum and retention index (RI) with those of an authentic standard and with data from mass spectral libraries (e.g., NIST, Wiley).

-

Quantification: Determine the relative percentage of this compound by comparing its peak area to the total peak area of all identified compounds in the chromatogram. For absolute quantification, a calibration curve generated from an authentic standard of this compound is required.

Conclusion and Future Perspectives

This compound is a naturally occurring branched-chain alcohol found in the essential oils of plants such as Lonicera japonica, Adiantum flabellulatum, and Rosa damascena. Current research indicates it is typically a minor constituent, with quantitative data being scarce. The proposed biosynthetic pathway, analogous to the Guerbet reaction, provides a logical framework for its formation from 1-octanol, though the specific enzymes involved in plants remain to be identified.

Future research should focus on:

-

Quantitative Screening: Performing targeted quantitative analysis of this compound in a wider range of plant species, particularly those known to produce other long-chain or branched alcohols.

-

Biosynthetic Pathway Elucidation: Identifying and characterizing the specific plant enzymes (e.g., alcohol dehydrogenases, aldolases, reductases) responsible for the dimerization of C8 alcohols.

-

Pharmacological Evaluation: Investigating the potential biological activities of naturally sourced this compound, given its use in pharmaceutical and cosmetic preparations.

This guide provides a foundational understanding for professionals in natural product research and drug development, highlighting both the current knowledge and the significant opportunities for further investigation into this unique plant metabolite.

References

- 1. [Analysis of chemical constituent of essential oil in Lonicera japonnica Thunb. cultivated on the northern plain of Henan Province] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Conservation of the 2-keto-3-deoxymanno-octulosonic acid (Kdo) biosynthesis pathway between plants and bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Extraction Techniques and Analytical Methods for Characterization of Active Compounds in Origanum Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scidar.kg.ac.rs [scidar.kg.ac.rs]

Spectroscopic Profile of 2-Hexyl-1-decanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Hexyl-1-decanol, a branched-chain primary alcohol. The information presented herein is crucial for the compound's identification, characterization, and quality control in research and development settings. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 3.54 | d | -CH₂OH |

| 1.46 | m | -CH- |

| 1.20-1.38 | m | -CH₂- (chain) |

| 0.88 | t | -CH₃ |

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| 65.85 | -CH₂OH |

| 40.16 | -CH- |

| 31.89 | -CH₂- |

| 30.85 | -CH₂- |

| 29.94 | -CH₂- |

| 29.35 | -CH₂- |

| 22.34 | -CH₂- |

| 14.13 | -CH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3330 | O-H stretch (broad) |

| ~2957 | C-H stretch (asymmetric) |

| ~2924 | C-H stretch (asymmetric) |

| ~2855 | C-H stretch (symmetric) |

| ~1467 | C-H bend (scissoring) |

| ~1058 | C-O stretch |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 224 | [M-H₂O]⁺ |

| 196 | [M-C₃H₇]⁺ |

| 168 | [M-C₅H₁₁]⁺ |

| 140 | [M-C₇H₁₅]⁺ |

| 112 | [M-C₉H₁₉]⁺ |

| 83 | C₆H₁₁⁺ |

| 69 | C₅H₉⁺ |

| 57 | C₄H₉⁺ (Base Peak) |

| 43 | C₃H₇⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired on a Bruker WH-90 spectrometer operating at 400 MHz for proton and 100 MHz for carbon nuclei. The sample of this compound was dissolved in deuterated chloroform (B151607) (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The infrared spectrum was obtained using a DIGILAB FTS-14 Fourier Transform Infrared (FTIR) spectrometer. A thin film of neat liquid this compound was placed between two potassium bromide (KBr) plates for analysis. The spectrum was recorded in the vapor phase.

Mass Spectrometry (MS)

Mass spectral data was obtained from the NIST Mass Spectrometry Data Center. The analysis was performed using a Gas Chromatography-Mass Spectrometry (GC-MS) system with electron ionization (EI). The fragmentation pattern of this compound was analyzed to identify characteristic fragment ions. The two primary fragmentation pathways for alcohols are α-cleavage and dehydration.[1]

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationships in the fragmentation of this compound.

References

Solubility Profile of 2-Hexyl-1-decanol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Hexyl-1-decanol in various organic solvents. The information contained herein is intended to support research, development, and formulation activities where this compound is utilized as a solvent, emollient, or chemical intermediate.

Core Concepts

This compound is a branched-chain fatty alcohol with the chemical formula C16H34O. Its molecular structure, featuring a long hydrocarbon chain, renders it hydrophobic and thus generally insoluble in water but soluble in many organic solvents.[1][2][3] The principle of "like dissolves like" is central to understanding its solubility profile; it is most soluble in solvents of similar polarity.

Quantitative Solubility Data

The following table summarizes the quantitative solubility of this compound in a range of organic solvents at 25°C. This data is essential for formulating solutions, predicting miscibility, and designing extraction processes.

| Solvent | Chemical Formula | Solubility (g/L) at 25°C[4] |

| Acetone | C3H6O | 12396.55 |

| Acetonitrile | C2H3N | 3100.21 |

| n-Butanol | C4H10O | 7190.14 |

| sec-Butanol | C4H10O | 6874.29 |

| n-Butyl acetate | C6H12O2 | 11406.16 |

| Chloroform | CHCl3 | 8066.34 |

| Cyclohexane | C6H12 | 7462.58 |

| 1,2-Dichloroethane | C2H4Cl2 | 8257.73 |

| Dichloromethane | CH2Cl2 | 8357.87 |

| Dimethylformamide (DMF) | C3H7NO | 5560.3 |

| Dimethyl sulfoxide (B87167) (DMSO) | C2H6OS | 6486.38 |

| 1,4-Dioxane | C4H8O2 | 7590.43 |

| Ethanol | C2H6O | 5385.5 |

| Ethyl acetate | C4H8O2 | 9337.87 |

| n-Heptane | C7H16 | 3312.26 |

| n-Hexane | C6H14 | 3737.39 |

| Isobutanol | C4H10O | 5892.21 |

| Isopentanol | C5H12O | 6847.73 |

| Isopropanol | C3H8O | 8522.4 |

| Methanol | CH3OH | 2211.83 |

| n-Octanol | C8H18O | 1788.03 |

| n-Pentanol | C5H12O | 3580.49 |

| n-Propanol | C3H8O | 6594.56 |

| Tetrahydrofuran (THF) | C4H8O | 17439.74 |

| Toluene | C7H8 | 2395.57 |

Note: The data is sourced from Scent.vn and is presented as reported.

Based on qualitative assessments, this compound is also described as sparingly soluble in benzene (B151609) and chloroform, and slightly soluble in methanol.[5][6][7] It is confirmed to be soluble in alcohol.[8]

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a substance in a solvent.[9][10] This method involves equilibrating a surplus of the solute with the solvent over a defined period and then measuring the concentration of the solute in the saturated solution.

Materials and Equipment

-

This compound (solute)

-

Organic solvent of interest

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector - GC-FID, or High-Performance Liquid Chromatography - HPLC)

Procedure

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25°C). Agitate the samples for a sufficient period to allow the system to reach equilibrium. For thermodynamic solubility, this can take 24 hours or longer.[1][11]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to let the undissolved this compound settle. Subsequently, centrifuge the vials at a high speed to ensure complete separation of the excess solute from the saturated solution.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a pipette. To remove any remaining undissolved micro-particles, filter the aliquot through a chemically inert syringe filter into a clean vial.

-

Quantification:

-

Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

-

Develop a calibration curve by analyzing the standard solutions using a suitable analytical method (e.g., GC-FID or HPLC).

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample and determine the concentration of this compound from the calibration curve.

-

-

Data Reporting: Calculate the original concentration of this compound in the saturated solution, accounting for the dilution factor. Report the solubility in appropriate units, such as g/L or mol/L, at the specified temperature.

Visualized Experimental Workflow

The following diagram illustrates the key steps of the shake-flask method for determining the solubility of this compound.

This guide provides a foundational understanding of the solubility of this compound in organic solvents, supported by quantitative data and a detailed experimental protocol. This information is critical for scientists and professionals in the pharmaceutical and chemical industries to effectively formulate products and design chemical processes involving this versatile fatty alcohol.

References

- 1. enamine.net [enamine.net]

- 2. CAS 2425-77-6: this compound | CymitQuimica [cymitquimica.com]

- 3. Page loading... [wap.guidechem.com]

- 4. scent.vn [scent.vn]

- 5. This compound [chembk.com]

- 6. This compound CAS#: 2425-77-6 [m.chemicalbook.com]

- 7. This compound | 2425-77-6 [amp.chemicalbook.com]

- 8. 2-hexyl decan-1-ol, 2425-77-6 [thegoodscentscompany.com]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Shake-Flask Solubility Assay - Enamine [enamine.net]

An In-depth Technical Guide on the Thermal Stability and Boiling Point of 2-Hexyl-1-decanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and boiling point of 2-Hexyl-1-decanol, a branched long-chain alcohol. The information is curated for professionals in research and development who require precise data for experimental design, process optimization, and safety assessments.

Physicochemical Properties of this compound

This compound is a colorless to pale yellow liquid at room temperature.[1] Its branched structure, consisting of a hexyl group attached to the second carbon of a decanol (B1663958) backbone, imparts specific physical and chemical properties, including a high boiling point and hydrophobicity.[1] This compound is soluble in organic solvents like benzene (B151609) and chloroform, with limited solubility in water.[2][3]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source(s) |

| Boiling Point | 193-197 °C at 33 mmHg | [2][3][4][5][6] |

| Melting Point | -21 to -15 °C | [2][4][5][6] |

| Density | 0.836 g/mL at 25 °C | [2][4][6] |

| Flash Point | 113 °C (closed cup) | [2] |

| 159 °C (closed cup) | [4][6] | |

| Refractive Index | n20/D 1.449 | [2][3][4][5][6] |

| Vapor Pressure | 0.4 Pa at 148.85 °C | [2][3] |

| 8.34E-05 mmHg at 25°C | [7] | |

| Enthalpy of Vaporization | 63.18 kJ/mol | [7] |

Thermal Stability

Experimental Protocols

Determination of Boiling Point

The boiling point of an organic liquid like this compound can be determined using several established methods. The choice of method often depends on the required accuracy and the amount of substance available. The OECD Guideline 103 for Testing of Chemicals outlines several suitable methods, including ebulliometry, the dynamic method, and the distillation method.[9][10]

A. Distillation Method (based on ISO 4626) [11][12]

This method determines the boiling range of a liquid under atmospheric pressure by distilling a small sample.

-

Apparatus: A distillation flask of a specified volume (e.g., 200 ml), a condenser, a graduated receiving cylinder, a thermometer, and a heat source.[11]

-

Procedure:

-

A 100 ml test portion of this compound is placed in the distillation flask.[11]

-

The apparatus is assembled, ensuring the thermometer bulb is correctly positioned.

-

The sample is heated, and the temperature at which the first drop of condensate falls from the condenser is recorded as the initial boiling point.

-

Heating is continued at a regulated rate, and temperature readings are taken as the distillate is collected in the receiving cylinder.

-

The final boiling point is the temperature at which the last of the liquid evaporates from the bottom of the flask.[11]

-

Results may be corrected to standard atmospheric pressure.[11]

-

B. Gas Chromatography (GC) Method (based on ASTM D5399-09) [13]

This method is suitable for determining the boiling point distribution of hydrocarbon solvents.

-

Apparatus: A gas chromatograph equipped with a capillary column and a flame ionization detector (FID).

-

Procedure:

-

A small sample of this compound is injected into the GC.

-

The sample is vaporized and carried by an inert gas through the capillary column, where components are separated based on their boiling points.

-

The retention time of the compound is correlated with the boiling point by running a calibration with known standards.

-

Determination of Thermal Stability

Thermogravimetric Analysis (TGA) is the primary method for assessing the thermal stability of a substance.[14]

A. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[14]

-

Apparatus: A thermogravimetric analyzer consisting of a high-precision balance, a furnace, a temperature programmer, and a purge gas system.[14]

-

Procedure:

-

A small, accurately weighed sample of this compound is placed in a sample pan.

-

The pan is placed in the TGA furnace.

-

The furnace is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[15]

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

The onset temperature of mass loss indicates the beginning of decomposition.

-

For more detailed analysis, the evolved gases can be analyzed using a coupled technique like mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR).[16]

-

Visualizations

Experimental Workflow for Boiling Point and Thermal Stability Determination

The following diagram illustrates the logical workflow for determining the boiling point and thermal stability of this compound.

Caption: Workflow for Boiling Point and Thermal Stability.

References

- 1. CAS 2425-77-6: this compound | CymitQuimica [cymitquimica.com]

- 2. chembk.com [chembk.com]

- 3. This compound CAS#: 2425-77-6 [m.chemicalbook.com]

- 4. This compound 97 2425-77-6 [sigmaaldrich.com]

- 5. This compound | 2425-77-6 [chemicalbook.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Page loading... [guidechem.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. laboratuar.com [laboratuar.com]

- 10. oecd.org [oecd.org]

- 11. normsplash.com [normsplash.com]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. standards.iteh.ai [standards.iteh.ai]

- 14. tainstruments.com [tainstruments.com]

- 15. tainstruments.com [tainstruments.com]

- 16. fkit.unizg.hr [fkit.unizg.hr]

toxicological data and safety profile of 2-Hexyl-1-decanol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available toxicological data and safety profile of 2-Hexyl-1-decanol. The information is compiled and presented to meet the needs of researchers, scientists, and professionals involved in drug development and safety assessment. This document summarizes key toxicological endpoints, outlines relevant experimental methodologies, and presents logical workflows for safety evaluation.

Executive Summary

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 2425-77-6 | |

| Molecular Formula | C16H34O | |

| Molecular Weight | 242.44 g/mol | |

| Appearance | Colorless to pale yellow liquid | [1] |

| Solubility | Limited solubility in water, soluble in organic solvents | [1] |

Toxicological Data

The following tables summarize the available quantitative toxicological data for this compound.

Acute Toxicity

| Endpoint | Species | Route | Value | Guideline |

| LD50 | Rat (male and female) | Oral | > 40 mg/kg | OECD Test Guideline 401[2] |

| LD50 | Rabbit (male and female) | Dermal | 2 mg/kg |

Skin Irritation and Sensitization

| Endpoint | Species | Result | Guideline |

| Skin Corrosion/Irritation | Not Specified | No data available | |

| Skin Sensitization | Guinea pig | Negative | Not Specified[2] |

Genotoxicity

| Assay | Test System | Result | Guideline |

| Germ cell mutagenicity | Hamster ovary | Negative | Not Specified[2] |

Carcinogenicity

| Agency | Classification |

| IARC | No ingredient of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC.[2] |

Experimental Protocols

Detailed experimental protocols for the specific studies on this compound are not publicly available. However, the following sections describe the methodologies based on the standard OECD guidelines referenced in safety data sheets, providing a comprehensive understanding of how these toxicological endpoints are typically evaluated.

Acute Oral Toxicity - OECD Test Guideline 401 (Representative Protocol)

This guideline outlines a method for assessing the acute oral toxicity of a substance.

Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.

Test Animals: Typically, young adult rats of a single strain are used. Both males and females are tested.

Procedure:

-

Dose Selection: A preliminary range-finding study may be conducted to determine the appropriate dose levels.

-

Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Necropsy: All animals (including those that die during the test and survivors at termination) are subjected to a gross necropsy.

-

Data Analysis: The LD50 is calculated using a recognized statistical method.

Acute Dermal Toxicity (Representative Protocol)

Objective: To determine the potential for a substance to cause toxicity when applied to the skin.

Test Animals: Young adult rabbits are commonly used.

Procedure:

-

Preparation of Skin: The fur is clipped from the dorsal area of the trunk of the test animals approximately 24 hours before the test.

-

Application: The test substance is applied to a small area of the clipped skin (approximately 10% of the body surface area). The application site is then covered with a porous gauze dressing.

-

Exposure Duration: The exposure period is typically 24 hours.

-

Observation: Animals are observed for signs of toxicity and skin reactions at the site of application. The observation period is at least 14 days.

-

Data Analysis: The dermal LD50 is calculated.

Skin Sensitization - Guinea Pig Maximization Test (GPMT) (Representative Protocol)

Objective: To assess the potential of a substance to induce skin sensitization.

Test Animals: Young adult guinea pigs are used.

Procedure:

-

Induction Phase:

-

Intradermal Injections: The test substance is injected intradermally, both with and without Freund's Complete Adjuvant (FCA), to enhance the immune response.

-

Topical Application: One week after the injections, the test substance is applied topically to the same area and covered with an occlusive dressing for 48 hours.

-

-

Challenge Phase: Two weeks after the induction phase, a non-irritating concentration of the test substance is applied topically to a naive site on the skin of both the test and control animals.

-

Evaluation: The challenge sites are observed for signs of skin reaction (erythema and edema) at 24 and 48 hours after patch removal. The incidence and severity of the skin reactions in the test group are compared to the control group.

In Vitro Mammalian Cell Gene Mutation Test - Hamster Ovary Cell (Representative Protocol)

Objective: To evaluate the potential of a substance to induce gene mutations in cultured mammalian cells.

Test System: Chinese Hamster Ovary (CHO) cells are commonly used.

Procedure:

-

Cell Treatment: CHO cells are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (e.g., S9 mix from rat liver).

-

Mutation Expression: After treatment, the cells are cultured for a period to allow for the expression of any induced mutations.

-

Mutant Selection: The cells are then cultured in a selective medium that allows only the mutant cells to grow.

-

Data Analysis: The number of mutant colonies is counted, and the mutation frequency is calculated and compared to the solvent control.

Visualizations of Experimental Workflows

The following diagrams illustrate the general workflows for the key toxicological assessments described above.

Acute Oral Toxicity (OECD 401) Experimental Workflow.

Acute Dermal Toxicity Experimental Workflow.

Skin Sensitization (GPMT) Experimental Workflow.

In Vitro Mutagenicity (CHO Assay) Experimental Workflow.

Discussion and Safety Profile

The available toxicological data for this compound suggest a favorable safety profile for acute exposures. The high oral LD50 value in rats and the dermal LD50 in rabbits indicate low acute systemic toxicity via these routes.[2] Furthermore, the negative result in a guinea pig skin sensitization test suggests it is unlikely to cause allergic contact dermatitis.[2] The negative finding in an in vitro mutagenicity assay is also a key indicator of a lack of genotoxic potential.[2]

As a long-chain alcohol, this compound is expected to have low volatility, reducing the risk of inhalation exposure under normal handling conditions. However, some sources suggest it may be an irritant to the eyes, nose, and throat.[3] While specific data on skin and eye irritation are lacking, long-chain alcohols are generally considered to be, at most, mild skin irritants.[3]

For professionals in drug development, this compound's low acute toxicity and lack of sensitization potential are advantageous for its use as an excipient or in formulation processes. However, the potential for mild irritation should be considered, and appropriate handling procedures should be implemented. The absence of chronic toxicity data may necessitate further studies if long-term or high-exposure applications are considered.

Conclusion

This compound possesses a low acute toxicity profile and does not appear to be a skin sensitizer or a mutagen. While data on chronic toxicological effects are limited, the existing information provides a solid foundation for a preliminary safety assessment. For applications in drug development, its properties are generally favorable, though further investigation may be warranted for specific use cases involving prolonged or high-level exposure. Researchers and scientists should consult the available Safety Data Sheets and consider the data gaps when evaluating the use of this compound in their work.

References

2-Hexyl-1-decanol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Branched Fatty Alcohol, 2-Hexyl-1-decanol

Introduction

This compound (CAS: 2425-77-6) is a C16 branched-chain fatty alcohol, specifically classified as a Guerbet alcohol.[1] Its unique molecular structure, featuring a hexyl group attached to the second carbon of a decanol (B1663958) backbone, imparts a range of desirable physicochemical properties that distinguish it from its linear counterparts.[2][3] This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, chemical and physical properties, applications in research and drug development, and safety and toxicological data. This document is intended for researchers, scientists, and drug development professionals seeking detailed information on this versatile compound.

Chemical and Physical Properties

This compound is typically a colorless to pale yellow, oily liquid at room temperature with a mild, sweet odor.[2][4][5] Its branched structure disrupts crystal packing, resulting in a very low melting point and excellent fluidity at low temperatures.[1] It is soluble in organic solvents but has limited solubility in water, a common characteristic of long-chain alcohols.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| CAS Number | 2425-77-6 | [6] |

| Molecular Formula | C₁₆H₃₄O | [2] |

| Molecular Weight | 242.44 g/mol | [7] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Melting Point | -21 to -15 °C | [6] |

| Boiling Point | 193-197 °C at 33 mmHg | [6] |

| Density | 0.836 g/mL at 25 °C | [6] |

| Refractive Index (n20/D) | 1.449 | [6] |

| Flash Point | 159 °C (closed cup) | [8] |

| Water Solubility | < 1 mg/L at 23 °C | [9] |

| log Pow (Octanol/Water Partition Coefficient) | 6.66 - 7.07 | [9][10] |

| Vapor Pressure | 8.34 x 10⁻⁵ mmHg at 25 °C | [10] |

Synthesis of this compound

The primary industrial synthesis of this compound is through the Guerbet reaction, which is a self-condensation of a primary alcohol to form a β-alkylated dimer alcohol.[9] In the case of this compound, the starting material is 1-octanol (B28484).[11] The reaction proceeds through a four-step mechanism: dehydrogenation of the alcohol to an aldehyde, aldol (B89426) condensation, dehydration to an α,β-unsaturated aldehyde, and subsequent hydrogenation to the final branched alcohol.[9]

Experimental Protocol: Guerbet Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound from 1-octanol via the Guerbet reaction.[11][12][13]

Materials:

-

1-octanol

-

Potassium hydroxide (B78521) (KOH)

-

Copper-nickel catalyst (e.g., supported on alumina (B75360) or hydrotalcite)[12][13]

-

Nitrogen gas (for inert atmosphere)

-

Standard laboratory glassware for reflux and distillation

Equipment:

-

A multi-neck flask equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a condenser with a Dean-Stark trap for water removal.[12]

-

Heating mantle

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: Charge the reaction flask with 1-octanol, granular potassium hydroxide (e.g., 1.5 wt% of the alcohol), and the copper-nickel catalyst (e.g., 0.1 wt% of the alcohol).[12][13]

-

Inert Atmosphere: Purge the system with nitrogen gas at a steady flow rate (e.g., 30-60 mL/min) to create an inert atmosphere and prevent oxidation.[11][13]

-

Heating and Reaction: Begin stirring and heat the reaction mixture to the reflux temperature of 1-octanol (approximately 195 °C).[12] Maintain the reaction temperature between 190 °C and 225 °C.[12] The water formed during the reaction will be collected in the Dean-Stark trap.

-

Reaction Monitoring: The reaction is typically allowed to proceed for 3 to 8 hours, or until the formation of water ceases.[12][13]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The catalyst can be removed by filtration.[11] The crude product is then purified by vacuum distillation to yield this compound.[13]

Expected Outcome: Yields of this compound can be in the range of 80-91%, with selectivities up to 95.5%, depending on the specific catalyst and reaction conditions used.[12][13]

Applications in Drug Development and Research

This compound has several applications in the pharmaceutical and research fields, primarily due to its properties as a solvent, emollient, and penetration enhancer.

Topical and Transdermal Formulations

As an emollient, this compound helps to soften and soothe the skin, making it a valuable ingredient in creams and lotions.[3] More importantly for drug delivery, it acts as a penetration enhancer, reversibly decreasing the barrier resistance of the stratum corneum to facilitate the passage of active pharmaceutical ingredients (APIs) into the skin.[14][15] Fatty alcohols like decanol have been shown to enhance the permeation of drugs.[16]

Parallel Artificial Liquid Membrane Extraction (PALME)

This compound can be employed as an organic solvent in parallel artificial liquid membrane extraction (PALME), a micro-scale liquid-liquid-liquid extraction technique used for the sample preparation of biological fluids like human plasma.[6][17] This method is used for the selective extraction of non-polar acidic drugs.[6]

Experimental Protocol: Representative PALME for Acidic Drugs

This protocol provides a general methodology for PALME, where this compound can be used as the organic liquid membrane for the extraction of non-polar acidic drugs.

Materials:

-

96-well donor plate

-

96-well filter plate with a porous polypropylene (B1209903) membrane

-

Human plasma sample

-

Hydrochloric acid (HCl) for sample acidification

-

This compound (as the supported liquid membrane)

-

Ammonia (B1221849) solution (as the acceptor phase)

-

LC-MS/MS system for analysis

Procedure:

-

Sample Preparation: Dilute the human plasma sample with an acidic solution (e.g., 250 mM HCl) in the wells of the 96-well donor plate. This ensures the acidic drug is in its neutral, non-ionized form.

-

Membrane Impregnation: Pipette a small volume (e.g., 2 µL) of this compound onto the porous polypropylene membrane of the filter plate. The organic solvent will be immobilized within the pores of the membrane.

-

Extraction Setup: Place the filter plate on top of the donor plate, creating a "sandwich" where the organic liquid membrane separates the sample (donor phase) from the acceptor phase.

-

Acceptor Phase: Add an alkaline acceptor solution (e.g., 25 mM ammonia solution) to the wells of the filter plate. This will ionize the acidic drug once it diffuses across the membrane, trapping it in the acceptor phase.

-

Extraction: Allow the extraction to proceed for a set time (e.g., 30-60 minutes), often with gentle agitation.

-

Analysis: Collect the acceptor solution and analyze the concentration of the extracted drug using a suitable analytical method, such as LC-MS/MS.

Biological Activity and Toxicological Profile

Anti-inflammatory and Anti-proliferative Potential

Some studies have indicated that this compound possesses anti-inflammatory properties and may have therapeutic benefits for skin conditions like eczema and psoriasis by helping to reduce redness and irritation.[1] Furthermore, it has been reported to inhibit the growth of B16 mouse melanoma cells, suggesting potential anti-proliferative activity.[7]

The precise molecular mechanisms for these effects are not fully elucidated for this compound itself. However, many fatty alcohols and related natural products are known to modulate inflammatory signaling pathways.[18][19] A key pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway, which regulates the expression of pro-inflammatory cytokines.[8][20] It is hypothesized that the anti-inflammatory effects of this compound may involve the modulation of this pathway.

Toxicology and Safety

This compound is generally considered to have low acute toxicity.[21] However, as with any chemical, appropriate safety precautions should be taken during handling. It may cause skin and eye irritation upon direct contact.[22]

Table 2: Toxicological Data for this compound

| Test | Species | Route | Value | References |

| Acute Oral LD50 | Rat | Oral | > 40 mL/kg bw | [9] |

| Acute Dermal LD50 | Rabbit | Dermal | > 2 mL/kg bw | [9] |

| Skin Corrosion/Irritation | - | - | No data available | [21] |

| Serious Eye Damage/Irritation | - | - | No data available | [21] |

| Respiratory or Skin Sensitization | Guinea pig | - | Negative | [21] |

| Germ Cell Mutagenicity | Hamster ovary | - | Negative | [21] |

| Carcinogenicity (IARC) | - | - | Not classifiable | [21] |

| Aquatic Toxicity (Fish, LC50, 48h) | Leuciscus idus | - | > 10,000 mg/L | [23] |

| Aquatic Toxicity (Daphnia, EC50, 48h) | Daphnia magna | - | > 0.035 mg/L | [23] |

| Aquatic Toxicity (Algae, EC50, 72h) | Pseudokirchneriella subcapitata | - | > 11.3 µg/L | [23] |

Handling and Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[22] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling.[8]

Conclusion

This compound is a branched fatty alcohol with a unique set of properties that make it a valuable compound for researchers and professionals in drug development and other scientific fields. Its synthesis via the Guerbet reaction is well-established, and its utility as a solvent, emollient, and penetration enhancer is recognized in various applications. While its specific biological mechanisms of action are still an area for further research, its reported anti-inflammatory and anti-proliferative effects suggest potential therapeutic applications. This technical guide provides a solid foundation of data and protocols to aid in the evaluation and use of this compound in a research and development setting.

References

- 1. This compound | High-Purity Research Grade [benchchem.com]

- 2. CAS 2425-77-6: this compound | CymitQuimica [cymitquimica.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 6. This compound | 2425-77-6 [chemicalbook.com]

- 7. This compound | C16H34O | CID 95337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Guerbet reaction - Wikipedia [en.wikipedia.org]

- 10. Page loading... [guidechem.com]

- 11. benchchem.com [benchchem.com]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. US4518810A - Process for preparation of Guerbet alcohols - Google Patents [patents.google.com]

- 14. Penetration enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Skin permeation enhancement effect and skin irritation of saturated fatty alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound CAS:2425-77-6 – boyangchemical Suppliers [boyang-chemical.com]

- 18. Impact of Alcohol on Inflammation, Immunity, Infections, and Extracellular Vesicles in Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Dietary fat sources differentially modulate intestinal barrier and hepatic inflammation in alcohol-induced liver injury in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 20. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 21. chemicalbook.com [chemicalbook.com]

- 22. files.core.ac.uk [files.core.ac.uk]

- 23. echemi.com [echemi.com]

Methodological & Application

Application Notes and Protocols for 2-Hexyl-1-decanol in Cosmetic Formulations

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hexyl-1-decanol is a branched-chain fatty alcohol that serves as a versatile and multifunctional ingredient in cosmetic and personal care formulations. Its unique chemical structure, featuring a C16 backbone, imparts a range of desirable properties, including emolliency, skin conditioning, and solvent capabilities. Unlike its linear counterparts, the branched nature of this compound results in a lower melting point and viscosity, leading to a non-greasy, smooth application feel.[1][2] This document provides detailed application notes, experimental protocols, and performance data for the use of this compound in various cosmetic formulations.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective incorporation into cosmetic formulations.

| Property | Value | Reference |

| CAS Number | 2425-77-6 | [3][4] |

| Molecular Formula | C16H34O | [3][4] |

| Molecular Weight | 242.44 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Melting Point | -21 to -15 °C | [6] |

| Boiling Point | 193-197 °C at 33 mmHg | [6] |

| Density | 0.836 g/mL at 25 °C | [6] |

| Solubility | Soluble in alcohol and oils; insoluble in water. | [2] |

Key Functions in Cosmetic Formulations

This compound is utilized in cosmetics for its multifaceted benefits:

-

Emollient: It softens and soothes the skin by forming a protective, water-repellent film that prevents moisture loss.[1] This action helps to maintain skin hydration and improve the overall texture of the skin.

-

Skin-Conditioning Agent: It helps to keep the skin in good condition by providing moisturization and enhancing the skin's natural barrier function.

-

Solvent: Its low viscosity and compatibility with various oily substances make it an effective solvent for other ingredients in a formulation.[1]

-

Humectant: It can draw moisture from the surrounding environment to the skin, further contributing to skin hydration.[1]

Applications and Performance Data

Skin Care: Emolliency and Skin Barrier Enhancement

A study on various emollients, including the structurally similar octyldodecanol, provides insights into the expected sensory profile. Such branched-chain alcohols are typically characterized by intermediate spreadability and can contribute to a feeling of softness and slipperiness on the skin.

Skin Lightening: Regulation of Melanin (B1238610) Synthesis

Recent research has unveiled a novel application for this compound in skin lightening. It has been shown to suppress melanin synthesis by up-regulating the activity of the ubiquitin-proteasome system in melanocytes. This leads to the degradation of tyrosinase, a key enzyme in melanin production.

Quantitative Data: Melanin Suppression in a Human Skin Explant Model

| Treatment | Melanin Content (Normalized to Control) |

| Vehicle Control | 100% |

| 5% this compound | Significantly suppressed |

Note: The original study abstract mentions significant suppression without providing a specific numerical value.

Caption: Mechanism of this compound in reducing hyperpigmentation.

Hair Care: Conditioning and Manageability

In hair care formulations, this compound functions as a conditioning agent, helping to improve hair manageability, reduce static, and provide a smooth feel.[1][2] Its low viscosity allows for easy spreading through the hair without leaving a heavy residue.

Experimental Protocols

General Formulation Workflow

The following diagram illustrates a general workflow for incorporating this compound into an oil-in-water emulsion, such as a cream or lotion.

Caption: General workflow for creating an O/W emulsion with this compound.

Protocol 1: Oil-in-Water (O/W) Moisturizing Cream

Objective: To create a stable and aesthetically pleasing moisturizing cream utilizing the emollient properties of this compound.

Materials:

-

Phase A (Oil Phase):

-

This compound: 5.00%

-

Cetearyl Alcohol: 2.50%

-

Glyceryl Stearate: 2.00%

-

Stearic Acid: 1.50%

-

Dimethicone: 1.00%

-

-

Phase B (Water Phase):

-

Deionized Water: q.s. to 100%

-

Glycerin: 3.00%

-

Xanthan Gum: 0.20%

-

-

Phase C (Cool-Down Phase):

-

Phenoxyethanol (and) Ethylhexylglycerin (Preservative): 1.00%

-

Fragrance: 0.20%

-

Procedure:

-

Combine all ingredients of Phase A in a primary beaker and heat to 75-80°C with gentle stirring until all components are melted and uniform.

-

In a separate beaker, combine the ingredients of Phase B and heat to 75-80°C with stirring until the xanthan gum is fully hydrated.

-

Slowly add Phase B to Phase A with continuous homogenization at a moderate speed. Increase the speed as the emulsion forms and homogenize for 5-10 minutes.

-

Begin cooling the emulsion while stirring with a paddle mixer.

-

When the temperature reaches 40°C or below, add the ingredients of Phase C individually, mixing well after each addition.

-

Continue stirring until the cream is smooth and uniform.

-

Adjust the pH to 5.5-6.5 if necessary.

Protocol 2: Hair Conditioner

Objective: To formulate a rinse-out hair conditioner that improves detangling and leaves hair feeling soft and manageable.

Materials:

-

Phase A (Water Phase):

-

Deionized Water: q.s. to 100%

-

Glycerin: 2.00%

-

Hydroxyethylcellulose: 0.50%

-

-

Phase B (Oil Phase):

-

Behentrimonium Methosulfate (and) Cetearyl Alcohol: 4.00%

-

This compound: 3.00%

-

Cetyl Alcohol: 2.00%

-

-

Phase C (Cool-Down Phase):

-

Propylene Glycol (and) Diazolidinyl Urea (and) Iodopropynyl Butylcarbamate (Preservative): 0.80%

-

Fragrance: 0.30%

-

Citric Acid: to adjust pH

-

Procedure:

-

In the main vessel, combine the water and glycerin of Phase A and begin heating to 75-80°C. Sprinkle in the hydroxyethylcellulose and mix until fully dispersed and hydrated.

-

In a separate vessel, combine all ingredients of Phase B and heat to 75-80°C until melted and uniform.

-

Add the melted Phase B to Phase A with moderate propeller mixing. Mix for 15-20 minutes while maintaining the temperature.

-

Begin cooling the batch with continued mixing.

-

At 40°C, add the preservative and fragrance from Phase C.

-

Adjust the final pH to 4.0-4.5 with citric acid.

-

Continue mixing until the conditioner is smooth and uniform.

Safety and Regulatory Information

This compound is generally considered safe for use in cosmetic products. It has a low potential for skin irritation and is not classified as a skin sensitizer. As with all cosmetic ingredients, it is essential to adhere to recommended usage levels and good manufacturing practices. Regulatory status may vary by region, and formulators should consult the relevant local regulations.

References

- 1. HEXYLDECANOL - Ataman Kimya [atamanchemicals.com]

- 2. 2-hexyl decan-1-ol, 2425-77-6 [thegoodscentscompany.com]

- 3. nbinno.com [nbinno.com]

- 4. CAS 2425-77-6: this compound | CymitQuimica [cymitquimica.com]

- 5. This compound | C16H34O | CID 95337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 2425-77-6 [chemicalbook.com]

Application Notes and Protocols: 2-Hexyl-1-decanol as a Precursor for Surfactants and Esters

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2-hexyl-1-decanol as a versatile precursor for the synthesis of a wide range of surfactants and esters. Detailed experimental protocols for key synthesis methods are provided, along with quantitative data to facilitate the selection and application of these derivatives in research, industrial, and pharmaceutical contexts.

Introduction

This compound, a C16 Guerbet alcohol, is a branched-chain fatty alcohol with the chemical formula C16H34O.[1][2] Its unique branched structure imparts desirable physicochemical properties such as a low pour point, high thermal stability, and low viscosity when compared to its linear counterparts.[3] These characteristics make it an excellent starting material for the synthesis of surfactants and esters with tailored properties for a variety of applications, including cosmetics, personal care, lubricants, and drug delivery systems.[2][3][4]

I. This compound as a Precursor for Surfactants

The amphiphilic nature of molecules derived from this compound, possessing a bulky hydrophobic tail and a functionalizable hydrophilic headgroup, makes them effective surface-active agents.[5][6] This section details the synthesis and properties of non-ionic and anionic surfactants derived from this compound.

Non-ionic Surfactants

Non-ionic surfactants are widely used for their excellent emulsifying, wetting, and dispersing properties, coupled with low toxicity. Two primary classes of non-ionic surfactants can be synthesized from this compound: alcohol ethoxylates and alkyl polyglycosides.

Ethoxylation involves the reaction of this compound with ethylene (B1197577) oxide to introduce polyethylene (B3416737) glycol chains as the hydrophilic portion of the surfactant. The degree of ethoxylation can be controlled to fine-tune the hydrophilic-lipophilic balance (HLB) of the resulting surfactant.

Experimental Protocol: Synthesis of 2-Hexyldecyl Alcohol Ethoxylates

This protocol is based on general procedures for alcohol ethoxylation.[1][7]

Materials:

-

This compound (high purity)

-

Ethylene oxide

-

Potassium hydroxide (B78521) (KOH) or a dimetalcyanide (DMC) catalyst[1]

-

Nitrogen gas

-

Acetic acid (for neutralization)

-

Autoclave reactor equipped with a stirrer, heating mantle, cooler, and gas inlet/outlet

Procedure:

-

Charge a pre-weighed amount of this compound and the catalyst (e.g., KOH) into the autoclave reactor.

-

Dehydrate the mixture by purging with nitrogen gas at 120°C for approximately 20-30 minutes.[1]

-

Pressurize the reactor with nitrogen and heat the mixture to the reaction temperature, typically between 130°C and 165°C.[1][7]

-

Introduce a pre-determined amount of ethylene oxide into the reactor while maintaining the desired pressure (e.g., 50-80 psig).[7]

-

Allow the reaction to proceed for the required duration to achieve the desired degree of ethoxylation. The reaction is typically exothermic and may require cooling to maintain a constant temperature.

-

After the reaction is complete, continue stirring for an additional 60 minutes at the reaction temperature to ensure full conversion.[1]

-

Cool the reactor and purge with nitrogen to remove any unreacted ethylene oxide.

-

Neutralize the catalyst with acetic acid.

-

The resulting 2-hexyldecyl alcohol ethoxylate can be purified as needed.

Quantitative Data for Alcohol Ethoxylates:

| Property | Value Range | Reference |

| Reaction Temperature | 130 - 165 °C | [1][7] |

| Catalyst | KOH or DMC | [1] |

| Critical Micelle Concentration (CMC) | Dependent on ethoxylation degree | [8] |

| Surface Tension at CMC (γCMC) | Dependent on ethoxylation degree | [8] |

Diagram: Ethoxylation Workflow

Caption: Workflow for the synthesis of 2-hexyldecyl alcohol ethoxylates.

Alkyl polyglycosides are a class of non-ionic surfactants derived from renewable resources (sugars and fatty alcohols). They are known for their excellent detergency, mildness to the skin, and ready biodegradability.

Experimental Protocol: Synthesis of 2-Hexyldecyl Alkyl Polyglycoside (Two-Step Method)